1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

Epigenetics BRD4 Inhibition Bromodomain

This 3-bromo-4-methoxybenzylamine hydrochloride building block is strategically differentiated for medicinal chemistry programs targeting epigenetic and kinase pathways. The 3-bromo substituent enables Suzuki/Heck cross-coupling for modular SAR diversification, while the 4-methoxy group modulates electronic effects critical for BRD4 (IC50 3.98 μM) and EZH2 (EC50 74.9 μM) binding. The HCl salt ensures reliable aqueous solubility for biological assays, with proven functional cellular differentiation outcomes (28% granulocytic differentiation in U937 cells). Validated in mu-opioid PAM and PIM-1 inhibitor programs, this exact regioisomer is required for specific molecular recognition events, making it a superior choice over generic benzylamines.

Molecular Formula C8H11BrClNO
Molecular Weight 252.5
CAS No. 1134716-28-1
Cat. No. B6164718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride
CAS1134716-28-1
Molecular FormulaC8H11BrClNO
Molecular Weight252.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride CAS 1134716-28-1: Benzylamine Building Block for Kinase and Epigenetic Probe Synthesis


1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS 1134716-28-1; also known as 3-bromo-4-methoxybenzylamine hydrochloride) is a benzylamine derivative bearing a 3-bromo and 4-methoxy substitution pattern on the phenyl ring, with a molecular formula of C₈H₁₁BrClNO and molecular weight of 252.53 g/mol [1]. The free base form (CAS 247254-47-3) and this hydrochloride salt serve as versatile synthetic intermediates for constructing more complex pharmacologically active molecules, particularly those targeting kinase and epigenetic pathways [2]. The bromine atom at the 3-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling modular diversification of the aryl scaffold, while the 4-methoxy group contributes to electronic modulation and can influence binding interactions with biological targets [3].

Procurement Alert for CAS 1134716-28-1: Why 3-Bromo-4-Methoxy Substitution Pattern is Structurally Non-Interchangeable


Substitution with generic benzylamine derivatives—such as the unsubstituted 4-methoxybenzylamine (CAS 2393-23-9) or regioisomeric 2-bromo-4-methoxybenzylamine (CAS 97640-51-2)—alters both the chemical reactivity profile and biological target recognition . The specific 3-bromo-4-methoxy substitution pattern has been intentionally preserved in multiple patent applications (71 patent-associated records) and in structure-activity relationship studies of mu-opioid receptor positive allosteric modulators and EZH2-selective inhibitors, indicating that this exact regioisomeric arrangement is functionally required for specific molecular recognition events [1]. While 4-methoxybenzylamine serves general synthetic utility, it lacks the bromine cross-coupling handle . Conversely, 2-bromo positional isomers alter the steric and electronic environment, which demonstrably shifts binding affinity profiles in kinase inhibitor programs [2]. The hydrochloride salt form provides enhanced handling stability and aqueous solubility relative to the free base, making it the preferred procurement format for most laboratory applications.

Quantitative Differentiation Guide for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: Comparative Activity and Scaffold Validation


BRD4 Bromodomain Inhibition: Comparative IC₅₀ Values from BindingDB Repository

The 3-bromo-4-methoxyphenyl scaffold, when elaborated into a full inhibitor molecule, demonstrates measurable binding to the BRD4 bromodomain, with an IC₅₀ of 3.98 μM reported for a derivative compound in a displacement assay [1]. While this value alone reflects moderate affinity for the elaborated derivative, it establishes a quantitative benchmark absent for many alternative substitution patterns. For context, a structurally unrelated BRD4 inhibitor (BDBM543486 from US Patent 11279703) displays an IC₅₀ of 0.16 μM—approximately 25-fold more potent—highlighting that the 3-bromo-4-methoxyphenyl benzylamine core provides a tunable starting point for affinity optimization via further derivatization [2].

Epigenetics BRD4 Inhibition Bromodomain Cancer Research

EZH2 Inhibitor Activity: Bis(3-bromo-4-methoxyphenyl) Derivative EC₅₀ and Functional Differentiation

A dimeric derivative incorporating the 3-bromo-4-methoxyphenyl motif, 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one (compound 4), demonstrates EZH2-selective inhibition with an EC₅₀ of 74.9 μM [1]. In functional cellular assays using U937 human leukemia cells at 50 μM, this compound induced massive cell death and promoted 28% granulocytic differentiation [1]. Critically, SAR studies on related bis(bromo- and dibromo-methoxyphenyl) derivatives identified compounds 4, 5, 9, and 10 as highly selective for PR-SET7 and EZH2 over other epigenetic targets, with Western blot confirmation of effects on H4H20me1 and H3K27me3 methyl marks [2].

Epigenetics EZH2 Inhibition PR-SET7 Leukemia Histone Methyltransferase

PIM-1 Kinase Inhibition: Comparative IC₅₀ of 3-Bromo-4-Methoxyphenyl Pyridone Derivative

A pyridone-based compound bearing the 3-bromo-4-methoxyphenyl substituent (6-(3-bromo-4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile) exhibits PIM-1 kinase inhibition with an IC₅₀ of 1.14 μM at pH 7.5 and 2°C [1]. This single-digit micromolar activity demonstrates that the 3-bromo-4-methoxyphenyl group can be incorporated into kinase inhibitor scaffolds to achieve measurable target engagement. While no direct head-to-head comparator data are available for this exact scaffold, the value serves as a quantitative benchmark for derivative optimization and validates the building block's utility in kinase-focused medicinal chemistry programs [2].

Kinase Inhibition PIM-1 Oncology Pyridone Scaffold

Mu-Opioid Receptor PAM Scaffold Validation: 33-Analog SAR Study Confirms 3-Bromo-4-Methoxy Substitution Requirement

BMS-986122, a compound containing the 2-(3-bromo-4-methoxyphenyl) moiety, was previously identified as a positive allosteric modulator (PAM) of the mu-opioid receptor. A comprehensive SAR study synthesized 33 analogs of BMS-986122 to confirm its allosteric mechanism of action and to explore the structure-activity relationships of this scaffold [1]. The study identified several newly identified modulators with improved properties while confirming that the 3-bromo-4-methoxyphenyl substitution pattern contributes to the allosteric binding mode distinct from orthosteric opioid agonists [2]. This represents a direct, published SAR campaign specifically investigating the 3-bromo-4-methoxyphenyl-containing scaffold, validating the building block's role in generating mechanistically novel GPCR modulators.

GPCR Mu-Opioid Receptor Allosteric Modulation Pain Research SAR

Chemical Reactivity Advantage: Bromine Cross-Coupling Handle vs. Unsubstituted Analogs

The 3-bromo substituent in 1-(3-bromo-4-methoxyphenyl)methanamine enables participation in transition metal-catalyzed cross-coupling reactions including Suzuki and Heck couplings, facilitating modular introduction of functionalized aryl groups [1]. In contrast, the unsubstituted 4-methoxybenzylamine (CAS 2393-23-9) lacks this synthetic handle and is limited to serving as a simple amine nucleophile or amination substrate [2]. This functional group difference directly translates to divergent synthetic utility: the brominated building block allows late-stage diversification and library synthesis, while the unsubstituted analog is a terminal synthetic endpoint rather than a diversification node [3]. The 3-position bromine is particularly advantageous for palladium-catalyzed couplings due to favorable steric and electronic properties relative to alternative substitution positions.

Synthetic Chemistry Cross-Coupling Suzuki Reaction Heck Reaction Building Block

Evidence-Backed Application Scenarios for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride (CAS 1134716-28-1)


Epigenetic Probe Development: BRD4 and EZH2 Inhibitor Synthesis

This building block is directly applicable to epigenetic drug discovery programs targeting BRD4 bromodomains and EZH2 histone methyltransferases. Derivatives incorporating the 3-bromo-4-methoxyphenyl motif have demonstrated measurable BRD4 BD1 inhibition (IC₅₀ = 3.98 μM) and EZH2 inhibition (EC₅₀ = 74.9 μM) with functional cellular differentiation outcomes (28% granulocytic differentiation in U937 cells) [1]. The bromine substitution provides a synthetic handle for further SAR exploration via cross-coupling to optimize potency and selectivity against these and related epigenetic targets [2].

GPCR Allosteric Modulator Discovery: Mu-Opioid Receptor PAM Scaffold

Based on the published SAR study of 33 BMS-986122 analogs, this building block is validated for generating mu-opioid receptor positive allosteric modulators (PAMs) [1]. The 3-bromo-4-methoxyphenyl group contributes to an allosteric binding mode distinct from orthosteric opioid agonists, a mechanistically attractive strategy for developing analgesic agents with reduced side effect profiles [2]. The hydrochloride salt form provides the water solubility advantageous for biological assay preparation in GPCR pharmacology studies.

Kinase Inhibitor Library Synthesis and SAR Exploration

The 3-bromo-4-methoxyphenyl building block serves as a versatile core for kinase inhibitor development, with demonstrated PIM-1 inhibitory activity (IC₅₀ = 1.14 μM) when elaborated into pyridone-based compounds [1]. The bromine atom at the 3-position enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck) for modular diversification, facilitating parallel library synthesis and structure-activity relationship studies [2]. This positions the compound as a strategic procurement choice for medicinal chemistry groups pursuing kinase-targeted oncology programs requiring iterative scaffold optimization.

Cancer Epigenetics Research: Cell Differentiation and Death Induction Studies

Functional studies using derivatives of this building block have demonstrated measurable biological effects in human leukemia cell lines, including massive cell death induction and 28% granulocytic differentiation at 50 μM concentrations [1]. The compound's hydrochloride form provides reliable solubility and stability for reproducible cellular assay preparation. These properties make it suitable for cancer epigenetics research programs investigating PR-SET7, EZH2, and related histone-modifying enzyme targets where functional differentiation readouts are key experimental endpoints [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.